REACTION_CXSMILES
|
O.O.O.O.[C:5]([O-:8])(=[O:7])[CH3:6].[Co+2:9].[C:10]([O-:13])(=[O:12])[CH3:11]>ClCCl.CO>[C:5]([O-:8])(=[O:7])[CH3:6].[Co+2:9].[C:10]([O-:13])(=[O:12])[CH3:11] |f:0.1.2.3.4.5.6,9.10.11|
|
Name
|
polymer 4
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
49.8 mg
|
Type
|
reactant
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the suspension was stirred at rt for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was carried out in a glove box
|
Type
|
CUSTOM
|
Details
|
solvents were degassed
|
Type
|
ADDITION
|
Details
|
a vial charged with a stir bar
|
Type
|
CUSTOM
|
Details
|
resulting in precipitation of a red-brown powder
|
Type
|
CUSTOM
|
Details
|
to precipitate more solid
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 1/10 dichloromethane/methanol (2×10 mL) and methanol (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
3 h |
Name
|
desired product
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
Co(II)(4)
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99 mg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |